N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide
Description
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-7-8-15(13-17(14)19)20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNKHJIYQWPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Isocyanate-Mediated Coupling
The isocyanate-mediated pathway is a widely employed method for carboxamide synthesis. In this approach, 4-phenylpiperazine reacts with 3-fluoro-4-methylphenyl isocyanate to form the target compound via nucleophilic addition-elimination.
Reaction Scheme:
$$
\text{4-Phenylpiperazine} + \text{3-Fluoro-4-Methylphenyl Isocyanate} \rightarrow \text{this compound}
$$
- Reactants: 4-Phenylpiperazine (1.0 equiv), 3-fluoro-4-methylphenyl isocyanate (1.1 equiv).
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions: Stirred at room temperature for 12–24 hours under inert atmosphere.
- Workup: Reaction mixture washed with aqueous NaHCO₃, followed by brine. Organic layer dried over MgSO₄ and concentrated.
- Purification: Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane).
Key Considerations:
Carboxylic Acid Activation and Amide Coupling
This method involves activating 4-phenylpiperazine-1-carboxylic acid as an acid chloride, followed by coupling with 3-fluoro-4-methylaniline.
Reaction Scheme:
$$
\text{4-Phenylpiperazine-1-Carboxylic Acid} \xrightarrow{\text{SOCl}_2} \text{4-Phenylpiperazine-1-Carbonyl Chloride} \xrightarrow{\text{3-Fluoro-4-Methylaniline}} \text{Target Compound}
$$
- Acid Chloride Formation: 4-Phenylpiperazine-1-carboxylic acid (1.0 equiv) refluxed with thionyl chloride (SOCl₂, 2.0 equiv) in anhydrous DCM for 4 hours. Excess SOCl₂ removed under vacuum.
- Amide Coupling: Acid chloride dissolved in DCM, treated with 3-fluoro-4-methylaniline (1.2 equiv) and triethylamine (2.0 equiv). Stirred at 0°C to room temperature for 6 hours.
- Workup: Washed with 1M HCl, NaHCO₃, and brine.
- Purification: Column chromatography (ethyl acetate/hexane, 1:3).
Key Considerations:
- Thionyl chloride must be thoroughly removed to avoid side reactions.
- Triethylamine neutralizes HCl generated during coupling.
Carbamate Intermediate Route
A carbamate intermediate is formed using phenyl chloroformate, which is subsequently displaced by 3-fluoro-4-methylaniline.
Reaction Scheme:
$$
\text{4-Phenylpiperazine} \xrightarrow{\text{Phenyl Chloroformate}} \text{Phenyl (4-Phenylpiperazin-1-yl)carbamate} \xrightarrow{\text{3-Fluoro-4-Methylaniline}} \text{Target Compound}
$$
- Carbamate Formation: 4-Phenylpiperazine (1.0 equiv) reacted with phenyl chloroformate (1.1 equiv) in pyridine/DCM (1:1) at 0°C for 2 hours.
- Aminolysis: Carbamate intermediate treated with 3-fluoro-4-methylaniline (1.5 equiv) and triethylamine (2.0 equiv) in acetonitrile at 60°C for 8 hours.
- Workup: Extracted with ethyl acetate, washed with water.
- Purification: Recrystallization from methanol.
Key Considerations:
- Pyridine acts as both solvent and base to absorb HCl.
- Elevated temperatures accelerate the aminolysis step.
Comparative Analysis of Synthetic Methods
| Parameter | Isocyanate Route | Acid Chloride Route | Carbamate Route |
|---|---|---|---|
| Yield | 51–68% | 45–60% | 55–70% |
| Reaction Time | 12–24 hours | 10–12 hours | 10–16 hours |
| Purification | Recrystallization | Column Chromatography | Recrystallization |
| Byproducts | Ureas | Esters | Phenol |
| Scalability | Moderate | Low | High |
Key Findings:
- The carbamate route offers the highest yield (70%) and scalability due to stable intermediates.
- Isocyanate-mediated coupling is preferable for rapid synthesis but requires stringent anhydrous conditions.
- Acid chloride activation suffers from lower yields due to competing esterification.
Experimental Optimization and Challenges
Solvent and Temperature Effects
Catalytic Enhancements
Analyse Des Réactions Chimiques
N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(3-fluoro-4-methylphenyl)-N’-(3-phenylpropyl)urea: This compound has a similar structure but differs in the presence of a urea moiety instead of a piperazine ring.
N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide: This compound has a naphthylmethyl group instead of a phenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Activité Biologique
N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. The following sections provide an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it can be represented by the following chemical structure:
This structure features a piperazine ring substituted with a fluoro-methylphenyl group and a phenyl group, which may influence its pharmacological properties.
This compound interacts with various biological targets, primarily through modulation of neurotransmitter receptors and enzymes. Studies indicate that it may act as an antagonist or modulator at specific receptors involved in neurotransmission, such as serotonin and dopamine receptors. The precise mechanism is still under investigation, but initial findings suggest that it could influence pathways related to mood regulation and cognitive function.
Antidepressant Effects
Research has indicated that piperazine derivatives exhibit antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can increase serotonin levels in the brain, which is a common mechanism for many antidepressants.
Anticancer Potential
There is emerging evidence that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound's activity against specific kinases involved in cancer progression is currently being explored.
Comparative Studies
A comparative analysis with other piperazine derivatives highlights the unique properties of this compound. Below is a summary table comparing this compound with similar derivatives:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Antidepressant, Anticancer | Induces apoptosis in cancer cells |
| N-(3-Methylphenyl)-4-phenylpiperazine-1-carboxamide | Structure | Moderate antidepressant | Less potent than fluoro derivative |
| 4-(4-acetylphenyl)piperazine | - | Limited activity | Primarily used as a building block |
Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior examined the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant reductions in immobility time in forced swim tests compared to control groups, suggesting potential efficacy as an antidepressant agent .
Study 2: Anticancer Efficacy
In another investigation reported in Molecular Cancer Therapeutics, the compound was tested against several cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective cytotoxicity at concentrations below 10 µM . The mechanism was linked to cell cycle arrest and apoptosis induction.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodology :
- Step 1 : Start with the formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU as a catalyst) .
- Step 2 : Introduce the 3-fluoro-4-methylphenyl group via nucleophilic substitution or coupling reactions. Carboxamide formation can be achieved using coupling reagents like HBTU or BOP in THF, with triethylamine (Et3N) as a base .
- Optimization : Use column chromatography (silica gel, gradient elution) for purification. Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF vs. DCM) and stoichiometry to improve yields (typical yields: 60-85%) .
Q. How should researchers characterize the structural conformation of this compound, and what role does the piperazine ring’s chair conformation play in biochemical interactions?
- Methodology :
- X-ray Crystallography : Resolve the crystal structure to confirm the chair conformation of the piperazine ring and spatial arrangement of substituents. This conformation influences hydrogen-bonding networks (e.g., N–H⋯O interactions) and steric accessibility for receptor binding .
- Spectroscopic Analysis : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions. FT-IR confirms carboxamide C=O stretching (~1650 cm<sup>-1</sup>).
- Computational Modeling : Perform DFT calculations to compare experimental and theoretical bond lengths/angles .
Q. What in vitro assays are appropriate for initial screening of this compound’s receptor binding activity, particularly at dopamine or serotonin receptors?
- Methodology :
- Radioligand Binding Assays : Use HEK-293 cells expressing human D3 or D2 dopamine receptors. Measure competitive displacement of [<sup>3</sup>H]spiperone. Calculate Ki values to assess selectivity (e.g., >1000-fold D3R selectivity achieved in structurally analogous piperazine carboxamides) .
- Functional Assays : Monitor cAMP inhibition (D3R) or calcium flux (5-HT receptors) using fluorescent reporters.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups influencing dopamine D3 vs. D2 receptor selectivity?
- Methodology :
- Systematic Modifications : Synthesize analogs with variations in:
- Carboxamide Linker : Replace –CONH– with –NH– (amide-to-amine modification reduces D3R affinity by >100-fold) .
- Fluorophenyl Substituents : Test electron-withdrawing (e.g., –F) vs. electron-donating groups (e.g., –OCH3) at the 3-position.
- Chimeric Receptor Studies : Replace D3R extracellular loops (e.g., E2 loop) with D2R sequences to pinpoint binding determinants .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with binding affinities.
Q. What experimental approaches are recommended to resolve contradictions between computational predictions and empirical binding data for this compound?
- Methodology :
- Orthogonal Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm static Kd values.
- Mutagenesis : Introduce point mutations in receptor domains (e.g., D3R E2 loop) to test predicted interaction sites .
- Solvent Accessibility Analysis : Perform molecular dynamics (MD) simulations in explicit solvent to assess ligand-receptor desolvation effects.
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to refine computational models .
Q. What strategies exist for modifying the carboxamide linker to enhance metabolic stability while maintaining target receptor affinity?
- Methodology :
- Bioisosteric Replacement : Substitute –CONH– with –SO2NH– or –CH2NH– to improve resistance to amidases.
- Pro-drug Design : Mask the carboxamide as an ester or carbonate for delayed hydrolysis in vivo.
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Introduce fluorine atoms at metabolically labile positions (e.g., 3-fluoro substitution) to block oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
